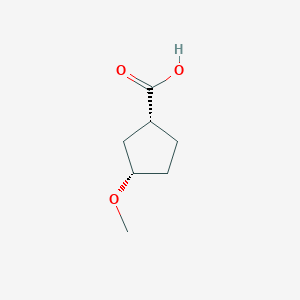

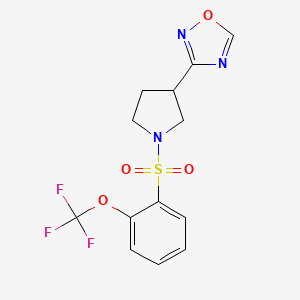

![molecular formula C23H21FN6O3 B2450203 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034297-82-8](/img/structure/B2450203.png)

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .

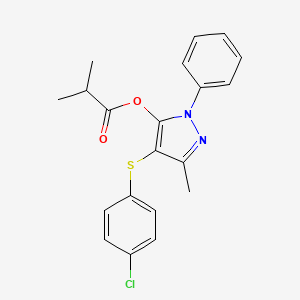

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core structure. It also contains a 4-fluorophenyl group and a piperidin-4-yl group . Further structural analysis would require more specific information or computational modeling.Scientific Research Applications

- Pyrazolines and their derivatives have garnered attention due to their antitumor properties. Reports suggest that this compound exhibits potential in inhibiting tumor growth and proliferation . Further studies could explore its mechanism of action and potential use in cancer therapy.

- Oxidative stress plays a crucial role in various diseases. This compound may possess antioxidant activity, helping to counteract free radicals and reactive oxygen species (ROS) that contribute to cellular damage . Investigating its antioxidant mechanisms and assessing its efficacy could be valuable.

- Researchers have studied the neurotoxic effects of pyrazoline derivatives. Investigating the impact of this compound on acetylcholinesterase (AchE) activity in the brain could provide insights into its potential neuroprotective or neurotoxic effects .

- Pyrazolines have demonstrated antibacterial and antifungal activities. Exploring the specific spectrum of activity and potential mechanisms could guide its application in combating microbial infections .

- Some pyrazoline derivatives exhibit anti-inflammatory and antidepressant properties. Investigating whether this compound modulates inflammatory pathways or affects neurotransmitter systems could be relevant .

- Diphenolase enzymes play a role in melanin synthesis. Assessing whether this compound inhibits diphenolase activity could have implications for skin health and pigmentation .

Antitumor Activity

Antioxidant Properties

Neurotoxicity Assessment

Antibacterial and Antifungal Properties

Anti-Inflammatory and Antidepressant Effects

Inhibition of Diphenolase Enzyme

Future Directions

The future directions for research on this compound could involve further investigation into its potential as a CDK2 inhibitor, as well as exploration of its other biological activities . Additionally, the synthesis process could be optimized, and the compound could be tested in various biological models.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .

Biochemical Pathways

Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its chemical structure suggests that it may be well absorbed and distributed throughout the body

Result of Action

It is likely that the compound’s effects depend on the specific biological context, including the presence of its target(s), the state of the cell, and the compound’s concentration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target(s)

Understanding these aspects of the compound’s biology will be crucial for assessing its therapeutic potential .

properties

IUPAC Name |

3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O3/c1-28-19(13-18(27-28)14-4-6-15(24)7-5-14)22(32)29-11-8-16(9-12-29)30-21(31)17-3-2-10-25-20(17)26-23(30)33/h2-7,10,13,16H,8-9,11-12H2,1H3,(H,25,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHFJUXKARIWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(NC4=O)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)

![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)

![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)